2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide
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Overview
Description
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a synthetic organic compound characterized by the presence of an imidazole ring, a thioether linkage, and an isopropylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and aniline under acidic conditions.
Thioether Formation: The imidazole derivative is then reacted with an appropriate thiol, such as ethanethiol, in the presence of a base like sodium hydride to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with isopropylamine and acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The thioether linkage may facilitate binding to metal ions or other biomolecules, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile
- 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- 2-{(1S)-1-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}-5-(4-fluorophenyl)-1,3,4-oxadiazole
Uniqueness
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isopropylacetamide group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological properties.
Properties
IUPAC Name |
2-(1-ethyl-5-phenylimidazol-2-yl)sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-4-19-14(13-8-6-5-7-9-13)10-17-16(19)21-11-15(20)18-12(2)3/h5-10,12H,4,11H2,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQSMEYSRDUSLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC(C)C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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